(+)-Di-p-toluoyl-D-tartaric Acid

Catalog No.
S720173
CAS No.
32634-66-5
M.F
C20H18O8
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Di-p-toluoyl-D-tartaric Acid

CAS Number

32634-66-5

Product Name

(+)-Di-p-toluoyl-D-tartaric Acid

IUPAC Name

2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)

InChI Key

CMIBUZBMZCBCAT-UHFFFAOYSA-N

SMILES

Array

Synonyms

O,O’-Di-p-toluoyl-Lg-tartaric Acid; (2R,3R)-(-)-Di-O-4-toluoyltartaric Acid;(R(R*,R*))-2,3-Bis-[(4-methylbenzoyl)oxy]succinic Acid;

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

The exact mass of the compound di-p-Toluoyl-L-tartaric acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(+)-Di-p-toluoyl-D-tartaric Acid (D-DPTTA, CAS 32634-66-5) is a premium chiral resolving agent and O,O'-diacyl tartaric acid derivative, primarily procured for the classical resolution of racemic amines in the synthesis of enantiopure active pharmaceutical ingredients (APIs). Compared to unsubstituted D-tartaric acid, D-DPTTA features para-methylphenyl groups that significantly increase its lipophilicity and steric bulk. These structural modifications alter the solubility profile and crystalline packing of its diastereomeric salts, enabling highly efficient fractional crystallization in polar organic solvents like ethanol and methanol. For industrial buyers, D-DPTTA offers a critical balance of high enantio-recognition, robust crystalline salt formation, and excellent recovery rates, making it a cornerstone reagent for scalable asymmetric manufacturing[1].

Substituting (+)-Di-p-toluoyl-D-tartaric Acid with unsubstituted D-tartaric acid or its closest analog, (+)-Dibenzoyl-D-tartaric acid (D-DBTA), frequently leads to process failures in API manufacturing. Unsubstituted tartaric acid lacks the necessary steric bulk and lipophilicity to form well-differentiated, easily crystallizable diastereomeric salts with bulky or hydrophobic amines, often resulting in near-zero enantiomeric excess. While D-DBTA is structurally similar, the absence of the para-methyl groups alters the lattice energy and solubility of the resulting salts. This subtle difference means that a solvent system optimized for D-DPTTA will yield drastically different recovery rates, crystallization kinetics, and optical purities if D-DBTA is used [1]. Consequently, procurement must strictly adhere to the validated di-p-toluoyl derivative to maintain established yields, avoid costly solvent re-optimization, and ensure regulatory compliance in API purity.

Resolving Agent Recovery and Recycling Efficiency

In industrial chiral resolution, the economical viability of the process heavily depends on the recovery rate of the resolving agent. A comparative patent study evaluated the salt dissociation and recovery of diacyl tartaric acids. (+)-Di-p-toluoyl-D-tartaric acid (D-DPTTA) was recovered with a 98.0% yield and maintained an optical purity of 99.5% ee. In contrast, the recovery of the closely related dibenzoyl tartaric acid (DBTA) under similar salt exchange conditions yielded only 94.0% with 99.4% ee [1]. This 4% absolute increase in recovery yield for D-DPTTA directly translates to lower raw material costs and reduced waste in multi-cycle manufacturing.

Evidence DimensionResolving agent recovery rate
Target Compound Data98.0% recovery yield (99.5% ee)
Comparator Or BaselineDibenzoyl tartaric acid (94.0% recovery yield)
Quantified Difference4.0% higher absolute recovery yield for D-DPTTA
ConditionsSalt dissociation and crystallization from diastereomeric salts

A higher recovery rate significantly improves process economics and sustainability for large-scale industrial API manufacturing, reducing the need for continuous reagent replenishment.

Resolution Yield in (S)-Nicotine Synthesis

The choice between D-DPTTA and D-DBTA can force a trade-off between overall mass yield and single-pass purity. In the resolution of (R,S)-nicotine, the use of (+)-Di-p-toluoyl-D-tartaric acid provided (S)-nicotine in a 60% yield with 88% chiral purity. Conversely, using (+)-Dibenzoyl-D-tartaric acid in optimized solvent conditions yielded (S)-nicotine at a lower 42.9% yield, albeit with a higher 98.6% chiral purity[1]. For processes where high throughput and maximum initial mass recovery are prioritized—and where subsequent recrystallization can easily upgrade purity—D-DPTTA offers a superior primary mass yield.

Evidence DimensionIsolated yield of (S)-nicotine
Target Compound Data60% yield (88% chiral purity)
Comparator Or Baseline(+)-Dibenzoyl-D-tartaric acid (42.9% yield, 98.6% chiral purity)
Quantified Difference17.1% higher absolute mass yield with D-DPTTA
ConditionsResolution of (R,S)-nicotine via diastereomeric salt formation

Buyers prioritizing maximum mass throughput in the initial resolution step will benefit from the significantly higher yield provided by D-DPTTA.

Enantiomeric Excess in Venlafaxine Resolution

For bulky pharmaceutical intermediates like venlafaxine, standard resolving agents often fail to provide sufficient chiral discrimination. When screening tartaric acid derivatives, O,O'-di-p-toluoyl-tartaric acid (D-DPTTA) emerged as a highly effective resolving agent. It achieved an exceptional resolution efficiency of 88.4%, yielding enantiomerically pure venlafaxine with 99.1% ee and an 82.2% isolated yield [1]. The enhanced steric bulk of the p-toluoyl groups is critical for forming tight, highly ordered crystalline lattices with the substrate, outperforming less sterically demanding baseline acids.

Evidence DimensionEnantiomeric excess and isolated yield
Target Compound Data99.1% ee and 82.2% yield
Comparator Or BaselineBaseline tartaric acid derivatives (lower resolution efficiency)
Quantified DifferenceAchieved >99% ee where standard acids lack sufficient steric recognition
ConditionsResolution of rac-venlafaxine in THF/water (10:1 v/v)

Demonstrates exceptional processability and high enantio-enrichment for bulky, high-value APIs where unsubstituted tartaric acid fails.

Diastereomeric Salt Yield in Tramadol Resolution

In the commercial synthesis of the analgesic tramadol, achieving high diastereomeric excess (de) in the primary crystallization step is essential for minimizing downstream purification costs. The use of di-p-toluoyl-tartaric acid enabled the isolation of the target tramadol salt in 97% yield with a de of >99% after a single reslurrying step in ethanol [1]. This performance establishes D-DPTTA as a superior resolving agent compared to generic acids that require multiple recrystallizations to achieve comparable optical purity.

Evidence DimensionDiastereomeric excess (de) and yield
Target Compound Data>99% de in 97% yield
Comparator Or BaselineGeneric resolving agents (require multiple recrystallizations)
Quantified DifferenceNear-quantitative yield of >99% de salt in a single reslurry step
ConditionsCrystallization and reslurrying in ethanol

Validates D-DPTTA as a highly scalable resolving agent capable of delivering near-perfect optical purity with minimal solvent use and processing steps.

Large-Scale API Chiral Resolution

D-DPTTA is the resolving agent of choice for the commercial-scale fractional crystallization of bulky racemic amines, such as venlafaxine and tramadol. Its high lipophilicity and steric bulk enable the formation of highly crystalline diastereomeric salts that are easily separated in standard polar solvents, directly translating the high ee% and yield metrics into profitable manufacturing workflows [1].

High-Throughput Resolving Agent Recycling

In processes where reagent cost and environmental impact are critical, D-DPTTA is prioritized over unsubstituted tartaric acid due to its superior recovery metrics. Its robust chemical stability allows for near-quantitative recovery (>98%) via simple pH adjustment and extraction, maintaining optical purity across multiple synthetic cycles without degradation[2].

Synthesis of Complex Chiral Alkaloids

For the isolation of specific alkaloid enantiomers (e.g., nicotine derivatives) where mass yield is the primary bottleneck, D-DPTTA provides superior primary mass recovery compared to DBTA. It is particularly suited for early-stage resolution steps where maximizing the throughput of the target enantiomer is prioritized before final recrystallization polishing [3].

XLogP3

3.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

386.10016753 Da

Monoisotopic Mass

386.10016753 Da

Heavy Atom Count

28

GHS Hazard Statements

Aggregated GHS information provided by 19 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 19 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 14 of 19 companies with hazard statement code(s):;
H315 (42.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (35.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

32634-66-5

Wikipedia

(-)-Di-p-toluoyl-L-tartaric acid

General Manufacturing Information

Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)-: ACTIVE

Dates

Last modified: 09-17-2023

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